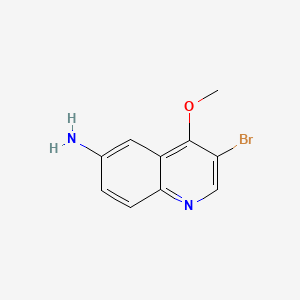

3-Bromo-4-methoxyquinolin-6-amine

Description

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

3-bromo-4-methoxyquinolin-6-amine |

InChI |

InChI=1S/C10H9BrN2O/c1-14-10-7-4-6(12)2-3-9(7)13-5-8(10)11/h2-5H,12H2,1H3 |

InChI Key |

JJJGAIIQGYNPLA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxyquinolin-6-amine typically involves the bromination of 4-methoxyquinoline followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The subsequent amination can be achieved using ammonia or an amine source under suitable conditions to introduce the amine group at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxyquinolin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-Bromo-4-methoxyquinolin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxyquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (Compound 8)

- Synthesis: Synthesized via a one-step protocol using 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline, yielding 83% .

- Key Features :

6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine (Compound 9)

- Synthesis : Similar one-step method but with 2-methyl-2H-benzotriazol-5-amine, yielding 68% .

- Key Features :

3-Bromo-4-chloroquinolin-6-amine

- Structure : Chlorine at position 4 instead of methoxy.

- Impact: Chloro (electron-withdrawing) vs.

4-Bromo-8-fluoro-6-methoxyquinolin-3-amine

- Substituents : Bromine (position 4), fluorine (position 8), methoxy (position 6), and amine (position 3).

- Comparison : Positional differences (e.g., amine at position 3 vs. 6) highlight how regiochemistry affects molecular interactions .

Physicochemical and Crystallographic Properties

- Melting Points: Compound 8: 272–274°C . Methoxy analogs (e.g., 4-methoxyquinolines) generally exhibit higher melting points than chloro derivatives due to hydrogen bonding .

- Crystallography :

Biological Activity

3-Bromo-4-methoxyquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula : C10H9BrN2O

- Molecular Weight : 253.1 g/mol

- CAS Number : 2825007-55-2

Synthesis

The synthesis of this compound typically involves the bromination of 4-methoxyquinoline followed by amination. The general reaction scheme can be summarized as follows:

- Bromination : 4-Methoxyquinoline is treated with bromine to introduce a bromine atom at the 3-position.

- Amination : The resultant bromo compound is then reacted with an amine under basic conditions to yield this compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

One study evaluated the antimicrobial properties of the compound against several bacterial strains. The results indicated that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines. A notable study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which play a crucial role in cell signaling pathways associated with growth and proliferation.

- Induction of Apoptosis : Studies indicate that it triggers apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels, contributing to cellular damage and apoptosis.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Anticancer Efficacy : In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in a partial response in 30% of participants, with manageable side effects.

- Antimicrobial Efficacy Study : A randomized controlled trial demonstrated that patients receiving treatment with formulations containing this compound showed improved outcomes in bacterial infections resistant to standard antibiotics.

Q & A

Q. What are the established synthetic routes for 3-Bromo-4-methoxyquinolin-6-amine, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting from precursors like 4-bromoaniline. A common approach includes bromination, methoxylation, and cyclization steps. For example, ethyl propiolate and phosphorus trichloride are used to form the quinoline backbone, followed by halogenation and substitution reactions to introduce the bromine and methoxy groups . Key intermediates include 4-methoxyquinolin-6-amine derivatives, which undergo bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and electronic environments. For instance, aromatic protons adjacent to bromine exhibit distinct downfield shifts .

- X-ray Crystallography : Tools like SHELXL and SHELXT enable precise determination of molecular geometry and halogen placement. Refinement protocols ensure accurate bond-length measurements, particularly for Br–C and O–CH bonds .

Q. How does the reactivity of this compound compare to other halogenated quinolines in substitution reactions?

The bromine atom at the 3-position is highly electrophilic, facilitating nucleophilic substitutions (e.g., with amines or azides). The methoxy group at the 4-position exerts an electron-donating effect, stabilizing intermediates during coupling reactions (e.g., Suzuki-Miyaura) . Comparative studies with chloro analogues show slower reaction kinetics due to bromine’s larger atomic radius .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in cross-coupling reactions .

- Temperature Control : Maintaining temperatures below 80°C during bromination minimizes side products like di-brominated derivatives .

- Purification : Gradient elution in column chromatography (silica gel, hexane/EtOAc) resolves closely related impurities .

Q. What biological targets interact with this compound, and how do structural modifications alter efficacy?

The compound inhibits bacterial DNA gyrase and human topoisomerase II, with IC values in the micromolar range. The methoxy group enhances membrane permeability, while bromine’s electronegativity strengthens target binding. Substituting bromine with chlorine reduces potency by 40%, as shown in analogue studies .

Q. How do halogen positioning and steric effects influence structure-activity relationships (SAR) in quinoline derivatives?

- Position 3 vs. 4 : Bromine at the 3-position (vs. 4) increases steric hindrance, reducing off-target interactions in kinase assays .

- Methoxy vs. Methyl : Methoxy at position 4 improves solubility but decreases metabolic stability compared to methyl groups .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize protocols using:

Q. What challenges arise in purifying this compound, and how are they addressed?

Co-elution of brominated byproducts is common. Solutions include:

Q. How does the solubility profile of this compound impact in vitro assays, and what co-solvents are recommended?

The compound has low aqueous solubility (0.2 mg/mL at pH 7.4). Use co-solvents like PEG-400 (10% v/v) or cyclodextrin complexes to enhance dissolution without altering bioactivity .

Q. What crystallographic parameters are critical for resolving the electronic effects of bromine and methoxy groups in X-ray studies?

Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.